

3,5-Bis(trifluoromethyl)phenylacetyl chloride structure

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Compound of Interest

	3,5-
Compound Name:	<i>Bis(trifluoromethyl)phenylacetyl chloride</i>
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An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylacetyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Bis(trifluoromethyl)phenylacetyl chloride**, a key reagent and building block in organic synthesis and pharmaceutical research. This document details its chemical structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Structure

3,5-Bis(trifluoromethyl)phenylacetyl chloride is a derivative of phenylacetic acid, featuring two trifluoromethyl groups at the 3 and 5 positions of the phenyl ring. The presence of these strong electron-withdrawing groups significantly influences the reactivity of the acyl chloride moiety.

Chemical Structure Diagram:

Caption: Chemical structure of **3,5-Bis(trifluoromethyl)phenylacetyl chloride**.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and identifying properties of **3,5-Bis(trifluoromethyl)phenylacetyl chloride** is provided below.

Property	Value	Reference(s)
IUPAC Name	2-[3,5-bis(trifluoromethyl)phenyl]acetyl chloride	[1][2]
CAS Number	174083-39-7	[1][3]
Molecular Formula	C ₁₀ H ₅ ClF ₆ O	[1][3][4]
Molecular Weight	290.59 g/mol	[1][3][4]
Appearance	Colorless to pale yellow liquid; Solid	[4][5]
Odor	Pungent	[5]
Boiling Point	103 °C at 10 mmHg	[6]
Density	~1.47 g/cm ³	[6]
Solubility	Insoluble in water; Soluble in ether, DMF, chlorinated hydrocarbons.	[5]
InChI Key	TVVPYLZQEFOTGP- UHFFFAOYSA-N	[4]
Canonical SMILES	C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)Cl	[3][6]

Synthesis Protocol

3,5-Bis(trifluoromethyl)phenylacetyl chloride is typically prepared from its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)phenylacetic acid. The conversion is a standard procedure for synthesizing acyl chlorides. The following protocol is a representative method using oxalyl chloride, which produces gaseous byproducts that are easily removed.

Experimental Protocol: Synthesis from 3,5-Bis(trifluoromethyl)phenylacetic acid

Materials:

- 3,5-Bis(trifluoromethyl)phenylacetic acid
- Oxalyl chloride (2.0 eq)
- Anhydrous Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Round-bottom flask with reflux condenser and nitrogen inlet
- Magnetic stirrer and heating mantle

Procedure:

- Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with 3,5-bis(trifluoromethyl)phenylacetic acid (1.0 eq).
- Dissolution: Anhydrous DCM is added to dissolve the starting material completely.
- Catalyst Addition: A catalytic amount of DMF (e.g., 1-2 drops) is added to the stirred solution.
- Reagent Addition: The solution is cooled to 0 °C in an ice bath. Oxalyl chloride (2.0 eq) is added dropwise via a syringe. Vigorous gas evolution (CO₂, CO, HCl) is typically observed.
- Reaction: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours.
- Monitoring: The reaction progress is monitored by taking a small aliquot, quenching it with a dry alcohol (e.g., methanol) to form the methyl ester, and analyzing by TLC or GC-MS to confirm the complete consumption of the starting carboxylic acid.
- Work-up: Upon completion, the solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator. The crude **3,5-Bis(trifluoromethyl)phenylacetyl chloride** is obtained as an oil or solid.

- Purification: The product can be used crude for many applications or purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents (oxalyl chloride) and evolves toxic gases (HCl, CO). All glassware must be thoroughly dried to prevent hydrolysis of the acid chloride.

Reactivity and Applications in Drug Development

3,5-Bis(trifluoromethyl)phenylacetyl chloride is a highly reactive acylating agent.^[5] The electrophilicity of the carbonyl carbon is enhanced by the two electron-withdrawing trifluoromethyl groups, making it an excellent reagent for forming amide and ester bonds.

A primary application for this chemical moiety is in the synthesis of neurokinin-1 (NK1) receptor antagonists.^[7] The 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore in many potent NK1 antagonists, which are investigated for treating conditions like chemotherapy-induced nausea, depression, and inflammatory diseases. The acetyl chloride derivative serves as a reactive handle to couple this critical pharmacophore to various molecular scaffolds.

Experimental Protocol: N-Acylation for Amide Synthesis

This protocol describes a general method for the acylation of a primary amine, a common step in the synthesis of pharmaceutical intermediates.

Materials:

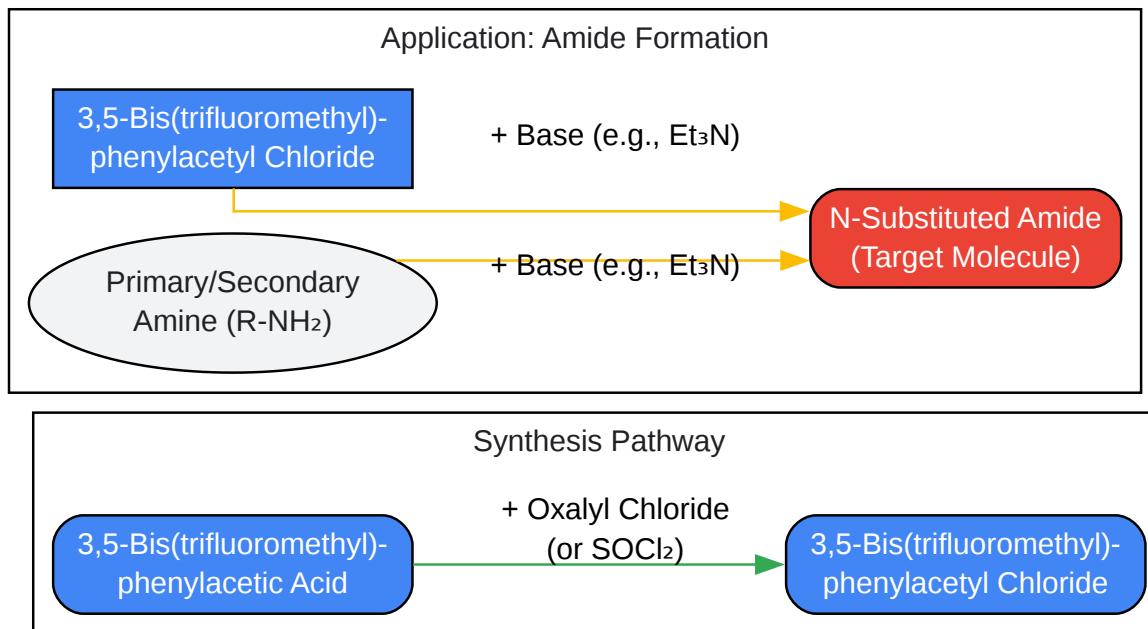
- **3,5-Bis(trifluoromethyl)phenylacetyl chloride** (1.0 eq)
- Primary amine (e.g., benzylamine, 1.1 eq)
- Anhydrous Dichloromethane (DCM)
- A non-nucleophilic base (e.g., Triethylamine (Et_3N) or DIPEA, 1.5 eq)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Amine Solution: In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.1 eq) and the base (1.5 eq) in anhydrous DCM.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Acyl Chloride Addition: Prepare a solution of **3,5-Bis(trifluoromethyl)phenylacetyl chloride** (1.0 eq) in anhydrous DCM and add it dropwise to the stirred amine solution.
- Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.
- Quenching & Extraction: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide product.
- Purification: The product can be further purified by column chromatography on silica gel or by recrystallization.

Logical and Experimental Workflows

Synthesis and Application Workflow Diagram:



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Caption: General workflow for the synthesis and a key application of the title compound.

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